(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
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Overview
Description
(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the stereospecific transformation of sugars. For example, D-gulonic acid γ-lactone and D-glucono-δ-lactone can be used as starting materials to obtain the desired stereoisomers through a series of selective transformations .
Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. Strains of Yarrowia lipolytica have been employed to produce (2R,3S)-isocitric acid, which can be further transformed into this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Industry: Used in the production of chiral catalysts and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
- (2S,3R)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
- (2S,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
- (2R,3R)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
Comparison:
- Stereochemistry: The unique (2R,3S) configuration of (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate distinguishes it from its stereoisomers. This configuration can lead to different biological activities and interactions.
- Biological Activity: The specific stereochemistry can result in varying degrees of enzyme inhibition or activation, making this compound unique in its applications .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)[O-])O)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)[O-])O)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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